molecular formula C27H30N6O3 B2793983 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618383-71-4

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2793983
CAS No.: 618383-71-4
M. Wt: 486.576
InChI Key: DMHLIQRBLQALKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps, typically starting with the preparation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core . The synthetic route often includes the following steps:

Chemical Reactions Analysis

2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-19-6-5-11-33-24(19)30-25-22(27(33)35)18-21(26(34)29-10-9-20-7-3-2-4-8-20)23(28)32(25)13-12-31-14-16-36-17-15-31/h2-8,11,18,28H,9-10,12-17H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHLIQRBLQALKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618383-71-4
Record name 2-IMINO-10-METHYL-1-[2-(4-MORPHOLINYL)ETHYL]-5-OXO-N-(2-PHENYLETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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